1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is often synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.
Chloromethylation and Ethylation: The final steps involve the introduction of the chloromethyl and ethyl groups. Chloromethylation can be performed using chloromethyl methyl ether or similar reagents, while ethylation is typically achieved through alkylation reactions using ethyl halides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Cyclization and Rearrangement: Under certain conditions, the compound can undergo cyclization or rearrangement reactions, leading to structurally diverse products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a quinazolinone derivative.
Scientific Research Applications
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Due to its potential anticancer properties, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-6(4H)-one: Similar structure but with a different position of the triazole ring.
Uniqueness: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloromethyl and ethyl groups provides distinct chemical properties that can be exploited in various applications.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in multiple scientific fields.
Properties
IUPAC Name |
1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGIXHVHWTYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-61-5 |
Source
|
Record name | 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.